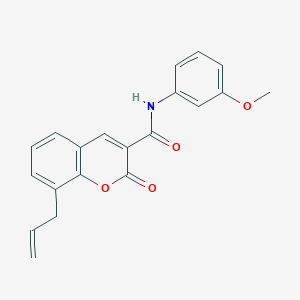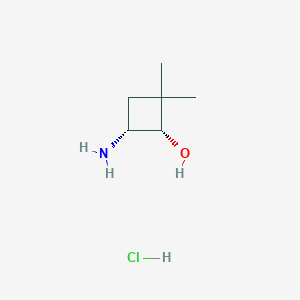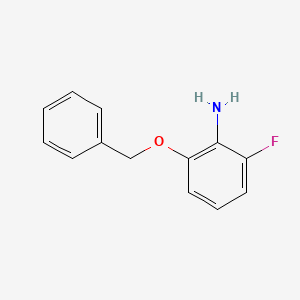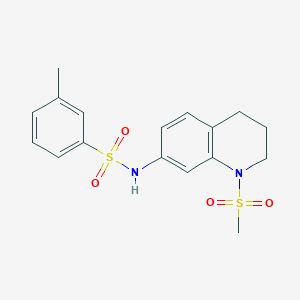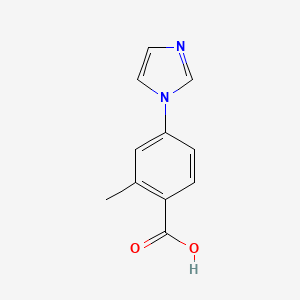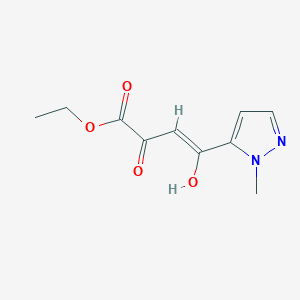
2-hidroxi-4-(1-metil-1H-pirazol-5-il)-4-oxobut-2-enoato de etilo
Descripción general
Descripción
Ethyl 2-hydroxy-4-(1-methyl-1H-pyrazol-5-yl)-4-oxobut-2-enoate is a complex organic compound that features a pyrazole ring, a hydroxy group, and an ester functional group
Aplicaciones Científicas De Investigación
Ethyl 2-hydroxy-4-(1-methyl-1H-pyrazol-5-yl)-4-oxobut-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials with specific properties.
Mecanismo De Acción
Target of Action
The primary targets of this compound are the cyclooxygenase enzymes (COX-1 and COX-2) . These enzymes play a crucial role in the biosynthesis of prostaglandins, which are key mediators of inflammation and pain.
Mode of Action
The compound acts by inhibiting the cyclooxygenase enzymes (COX-1 and COX-2) . This inhibition results in a decrease in the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical Pathways
The compound affects the arachidonic acid pathway . By inhibiting the cyclooxygenase enzymes, it prevents the conversion of arachidonic acid into prostaglandins and thromboxanes. This leads to a reduction in inflammation and pain.
Pharmacokinetics
Similar compounds have been shown to have good bioavailability and are well-absorbed in the body .
Result of Action
The inhibition of cyclooxygenase enzymes leads to a decrease in the production of prostaglandins. This results in a reduction of inflammation and pain, making this compound potentially useful as an anti-inflammatory agent .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-hydroxy-4-(1-methyl-1H-pyrazol-5-yl)-4-oxobut-2-enoate typically involves multi-step organic reactions. One common method includes the condensation of ethyl acetoacetate with 1-methyl-1H-pyrazole-5-carbaldehyde in the presence of a base such as sodium ethoxide. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is often achieved through crystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-hydroxy-4-(1-methyl-1H-pyrazol-5-yl)-4-oxobut-2-enoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The pyrazole ring can participate in electrophilic substitution reactions, where substituents can be introduced at specific positions on the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of a diketone derivative.
Reduction: Formation of ethyl 2-hydroxy-4-(1-methyl-1H-pyrazol-5-yl)-butan-2-ol.
Substitution: Formation of various substituted pyrazole derivatives.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 2-hydroxy-4-(1H-pyrazol-5-yl)-4-oxobut-2-enoate: Lacks the methyl group on the pyrazole ring.
Methyl 2-hydroxy-4-(1-methyl-1H-pyrazol-5-yl)-4-oxobut-2-enoate: Has a methyl ester instead of an ethyl ester.
Ethyl 2-hydroxy-4-(1-methyl-1H-pyrazol-3-yl)-4-oxobut-2-enoate: The pyrazole ring is substituted at a different position.
Uniqueness
Ethyl 2-hydroxy-4-(1-methyl-1H-pyrazol-5-yl)-4-oxobut-2-enoate is unique due to the specific positioning of its functional groups, which can influence its reactivity and biological activity. The presence of the methyl group on the pyrazole ring can also affect its interaction with molecular targets, making it distinct from other similar compounds.
Propiedades
IUPAC Name |
ethyl (Z)-4-hydroxy-4-(2-methylpyrazol-3-yl)-2-oxobut-3-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4/c1-3-16-10(15)9(14)6-8(13)7-4-5-11-12(7)2/h4-6,13H,3H2,1-2H3/b8-6- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGQNQIXXEJTLGI-VURMDHGXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C=C(C1=CC=NN1C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C(=O)/C=C(/C1=CC=NN1C)\O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1562232-38-5 | |
| Record name | ethyl 2-hydroxy-4-(1-methyl-1H-pyrazol-5-yl)-4-oxobut-2-enoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[5-(3-chlorophenyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-isopropylphenyl)acetamide](/img/structure/B2507287.png)
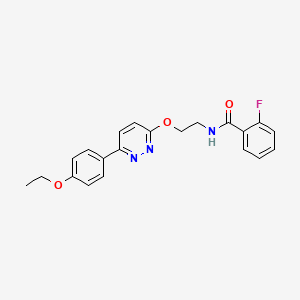
![(Z)-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-2-(2-methylfuran-3-yl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/new.no-structure.jpg)
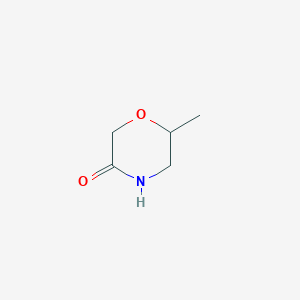
![N-(5-chloro-2-methoxyphenyl)-2-({1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}sulfanyl)acetamide](/img/structure/B2507295.png)
![N-(2-furylmethyl)-2-{4-[4-(2-pyridinyl)-2-pyrimidinyl]phenoxy}acetamide](/img/structure/B2507297.png)
![1-[4-({1-[(5-Chlorothiophen-2-yl)sulfonyl]piperidin-4-yl}oxy)but-2-yn-1-yl]-4-methylpiperazine](/img/structure/B2507298.png)
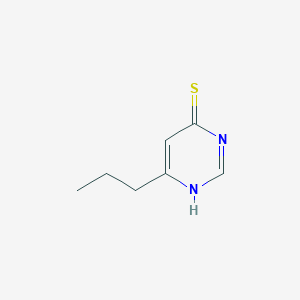
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5-chloro-2-methylbenzenesulfonamide](/img/structure/B2507302.png)
